1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]
Overview
Description
1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] is a heterocyclic compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . This compound is characterized by a spiro linkage between a carbazole moiety and a dioxolane ring, making it a unique structure in organic chemistry .
Mechanism of Action
Target of Action
The primary targets of 1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] are currently unknown. This compound is a derivative of tetrahydrocarbazole, a motif that is ubiquitous in natural products and biologically active compounds . .
Mode of Action
The compound contains a dioxolane ring and an ethylacetate substituent, which point to opposite sides of the carbazole plane This structural feature may influence its interaction with potential targets
Biochemical Pathways
As a derivative of tetrahydrocarbazole, it may potentially influence pathways where tetrahydrocarbazole and its derivatives are involved . .
Pharmacokinetics
Its molecular weight is 229.28 , which is within the range generally favorable for oral bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] typically involves the reaction of carbazole derivatives with ethylene glycol under acidic conditions to form the dioxolane ring . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the spiro compound .
Industrial Production Methods
The scalability of the reaction would involve optimizing reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the carbazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or quinones, while reduction can produce fully hydrogenated derivatives .
Scientific Research Applications
1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4,9-Tetrahydrocarbazole: Lacks the dioxolane ring, making it less structurally complex.
Spiro[carbazole-3,2’-[1,3]dioxolane]: Similar spiro linkage but different substitution pattern on the carbazole moiety.
Uniqueness
1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] is unique due to its spiro linkage and the presence of both carbazole and dioxolane rings. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
spiro[1,2,4,9-tetrahydrocarbazole-3,2'-1,3-dioxolane] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-4-12-10(3-1)11-9-14(16-7-8-17-14)6-5-13(11)15-12/h1-4,15H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVAQBRMUPGCDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=C1NC4=CC=CC=C34)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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